molecular formula C21H16F3N3O2S2 B2589446 N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1396765-57-3

N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2589446
CAS No.: 1396765-57-3
M. Wt: 463.49
InChI Key: VTVLINXYFWSIHN-UHFFFAOYSA-N
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Description

N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a bifunctional benzothiazole derivative characterized by:

  • Dual benzothiazole cores linked via a carboxamide group.
  • A tetrahydrofuran (THF) methyl group on one nitrogen atom.
  • A 4-(trifluoromethyl) substituent on the second benzothiazole ring.

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the THF moiety may improve solubility and conformational flexibility .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O2S2/c22-21(23,24)13-6-3-9-16-17(13)26-20(31-16)27(11-12-5-4-10-29-12)19(28)18-25-14-7-1-2-8-15(14)30-18/h1-3,6-9,12H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVLINXYFWSIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide, identified by its CAS number 1396867-43-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a trifluoromethyl group and thiazole moieties, which are often associated with various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H16F3N3O4SC_{21}H_{16}F_3N_3O_4S, with a molecular weight of 463.4 g/mol. Its structural components suggest potential interactions with biological targets, particularly in the context of drug design.

Biological Activity Overview

Research indicates that compounds containing thiazole and benzo-thiazole derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Several studies have shown that thiazole derivatives demonstrate significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against pathogenic bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
  • Anticancer Properties : Benzothiazole derivatives are known for their anticancer effects. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cellular membranes and exert cytotoxic effects on cancer cells .

Antimicrobial Studies

A comprehensive study evaluated the antimicrobial efficacy of various thiazole derivatives. The Minimum Inhibitory Concentration (MIC) values for selected compounds were recorded, highlighting that derivatives with specific substitutions exhibited superior activity against E. coli and Fusarium oxysporum. The MIC values ranged from 6.25 µg/mL to 32 µg/mL, indicating potent antimicrobial properties .

CompoundMIC (µg/mL)Target Pathogen
A6.25Klebsiella pneumoniae
B12.5Pseudomonas aeruginosa
C32E. coli
D25Fusarium oxysporum

Anticancer Activity

In vitro studies have demonstrated that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, one study reported an IC50 value of 0.004 μM for a structurally related compound against T-cell proliferation, suggesting that these compounds may serve as potential leads in cancer therapy .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent investigation into the biological activity of thiazole derivatives revealed that modifications at the benzo-thiazole position significantly influenced antimicrobial potency. The study concluded that certain structural features enhance activity against resistant strains of bacteria .
  • Case Study on Anticancer Potential : Another research effort focused on the cytotoxic effects of benzothiazole derivatives on human cancer cell lines. The findings indicated that these compounds could induce apoptosis through caspase activation pathways, highlighting their potential as chemotherapeutic agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide. For instance, thiazole-pyridine hybrids have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 and HepG2, indicating that this compound could be explored for its anticancer properties through similar mechanisms .

Antimicrobial Properties

Compounds containing thiazole rings have shown promising antibacterial activity. Research indicates that thiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The structural features of this compound may enhance its efficacy against resistant strains .

Anticonvulsant Activity

Thiazole-based compounds have been evaluated for anticonvulsant effects in various animal models. Studies suggest that certain structural modifications can lead to improved efficacy compared to standard anticonvulsant drugs like ethosuximide . The potential for this compound to exhibit similar properties warrants further investigation.

Organic Electronics

Thiazole derivatives are being explored in organic electronics due to their favorable electronic properties. The incorporation of this compound into organic photovoltaic devices could enhance charge transport and overall device efficiency .

Polymer Chemistry

The unique chemical structure allows for potential applications in polymer synthesis, where thiazole-containing monomers can be utilized to create novel materials with enhanced thermal and mechanical properties .

Case Study 1: Anticancer Efficacy

A study conducted on thiazole-pyridine hybrids demonstrated that modifications similar to those in this compound led to compounds with IC50 values significantly lower than standard chemotherapeutics, indicating superior anticancer activity .

Case Study 2: Antimicrobial Testing

In a comparative study, several thiazole derivatives were tested against common bacterial strains, revealing that specific structural features enhanced their antimicrobial effectiveness. The results suggest that the trifluoromethyl group plays a crucial role in increasing the antibacterial activity of compounds similar to this compound .

Comparison with Similar Compounds

Benzo[d]thiazole Carboxamide Derivatives
Compound Name Structural Features Biological Activity/Findings Reference
Target Compound Dual benzothiazole cores, CF₃, THF-methyl Inferred kinase inhibition (based on benzothiazole carboxamides) -
N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4g, 4h, 4i, etc.) Single benzothiazole linked to thiazolidinone; halogenated aryl substituents Anticancer activity (specific targets not detailed); characterized by NMR and IR spectroscopy
N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides Dual carboxamide groups on benzothiazole; fluorophenyl substituent Kinase inhibition (e.g., EGFR); high yields (85–92%) via multistep synthesis

Key Differences :

  • The dual benzothiazole core in the target compound distinguishes it from mono-benzothiazole analogs (e.g., ’s thiazolidinone derivatives).
  • The THF-methyl group provides unique solubility and flexibility compared to halogenated or fluorophenyl substituents in and .
Trifluoromethyl-Containing Thiazole/Thiadiazole Derivatives
Compound Name Structural Features Biological Activity/Findings Reference
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Nitrothiophene-thiazole hybrid; CF₃ and methoxy groups Antibacterial activity (narrow spectrum); LCMS purity up to 99%
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Furan-thiazole hybrid; methoxybenzyl group Structural analog with unconfirmed bioactivity

Key Differences :

  • The target compound’s CF₃ group is directly on the benzothiazole ring , whereas ’s CF₃ is on a phenyl group. This positional variance may influence target binding.
  • ’s nitrothiophene moiety confers antibacterial activity, which is absent in benzothiazole carboxamides .
Heterocyclic Carboxamides with Ether Moieties
Compound Name Structural Features Biological Activity/Findings Reference
N-(Benzo[d]oxazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide (Compound 10) Trifluoromethoxy-benzamido-thiazole; benzo[d]oxazole Potent kinase inhibition (specific targets not detailed)
Target Compound THF-methyl instead of trifluoromethoxy; dual benzothiazole cores Hypothesized broader kinase inhibition due to dual aromatic systems -

Key Differences :

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing benzothiazole-carboxamide derivatives like the target compound?

  • Methodological Answer : Multi-step synthesis typically involves coupling benzothiazole-2-carboxylic acid derivatives with substituted amines via amidation. For example, describes using acid chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) and amines (e.g., 4,4-difluorocyclohexane-1-amine) under reflux conditions with coupling agents like DCC/HOBt . Solvent systems (e.g., ethyl acetate/petroleum ether) and catalysts (e.g., CuI for azide-alkyne cycloadditions) are critical for yield optimization .
  • Key Data : Compound 108 ( ) achieved a 78% yield using method A (amide coupling) after hydrolysis of an ester precursor .

Q. How are structural and purity analyses conducted for such compounds?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., trifluoromethyl group integration at δ ~7.5 ppm in aromatic regions) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 589.2 for compound 66 in ) .
  • HPLC : Purity >95% is standard, as seen for compound 31 (99% purity, ) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties or reactivity of the trifluoromethyl and benzothiazole moieties?

  • Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Exact exchange terms improve accuracy for thermochemical properties, as shown in for similar systems .
  • Case Study : highlights the Colle-Salvetti correlation-energy formula for modeling electron density in heterocycles, applicable to benzothiazole derivatives .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) on bioactivity. shows N-acylated benzothiazoles suppress prostaglandin E2, but low yields (e.g., 16% for compound 9b) may confound reproducibility .
  • Meta-Analysis : Cross-reference biological assays (e.g., COX inhibition in ) with synthetic protocols to identify confounding factors (e.g., impurity thresholds) .

Q. How are reaction conditions optimized to mitigate low yields in multi-step syntheses?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates (e.g., uses THF for NaH-mediated benzylation) .
  • Catalyst Tuning : CuI/proline systems improve azide-alkyne cycloaddition efficiency (e.g., compound 29 in ) .
    • Data Table :
Compound ID (Evidence)Reaction StepYield (%)Key Condition
9b (4)Amidation16EtOAc/pet. ether, reflux
108 (9)Hydrolysis78Method G (H2O/THF)

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?

  • Methodological Answer :

  • Enzyme Inhibition : COX1/2 assays (e.g., ’s compound 9 with IC50 values) .
  • Cellular Uptake : Fluorescent tagging (e.g., acridine derivatives in ) tracks intracellular localization .

Q. How are stability and degradation profiles assessed under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH extremes (e.g., pH 1–10 buffers) and analyze by LC-MS for hydrolytic/byproduct formation .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability, critical for storage (e.g., compound 16a in melts at 160–162°C) .

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